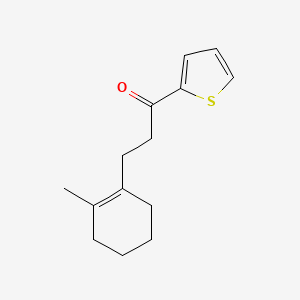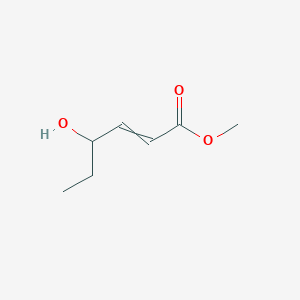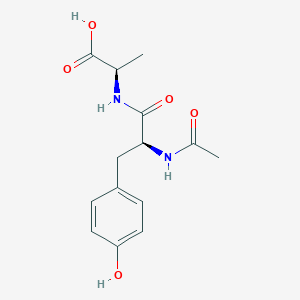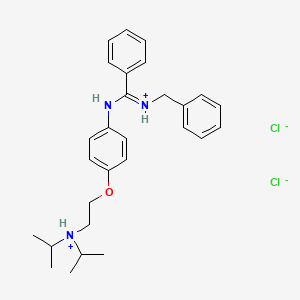
Tetradecyl 2-bromobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecyl 2-bromobutanoate is an organic compound with the molecular formula C18H35BrO2 and a molecular weight of 363.373 g/mol It is a member of the ester family, specifically a brominated ester, which contains a bromine atom attached to the butanoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetradecyl 2-bromobutanoate typically involves the esterification of tetradecanol with 2-bromobutyric acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further improve the quality and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tetradecyl 2-bromobutanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Tetradecyl 2-hydroxybutanoate or tetradecyl 2-aminobutanoate.
Reduction: Tetradecyl 2-butanol.
Oxidation: Tetradecyl 2-bromobutanoic acid.
Aplicaciones Científicas De Investigación
Tetradecyl 2-bromobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of tetradecyl 2-bromobutanoate involves its interaction with biological membranes and enzymes. The bromine atom can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The ester group allows the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability .
Comparación Con Compuestos Similares
Similar Compounds
Tetradecyl 4-bromobutanoate: Similar structure but with the bromine atom on the fourth carbon of the butanoate group.
Tetradecyl 2-chlorobutanoate: Chlorine atom instead of bromine.
Tetradecyl 2-bromopropanoate: Shorter carbon chain in the ester group.
Uniqueness
Tetradecyl 2-bromobutanoate is unique due to the specific positioning of the bromine atom, which influences its reactivity and interaction with other molecules. This positioning can affect the compound’s solubility, stability, and overall bioactivity, making it a valuable compound for targeted applications in research and industry .
Propiedades
Número CAS |
86711-88-8 |
|---|---|
Fórmula molecular |
C18H35BrO2 |
Peso molecular |
363.4 g/mol |
Nombre IUPAC |
tetradecyl 2-bromobutanoate |
InChI |
InChI=1S/C18H35BrO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-21-18(20)17(19)4-2/h17H,3-16H2,1-2H3 |
Clave InChI |
OGCJFBJGNIQKDK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCOC(=O)C(CC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,5,11-Trimethyl-2H-pyrido[4,3-b]carbazole-9,10-dione](/img/structure/B14424162.png)

![2-{[1-(Methylsulfanyl)-2-nitroethenyl]amino}ethan-1-ol](/img/structure/B14424171.png)

![3,3-Dimethyl-9-propyl-2,4,8,10-tetraoxa-3-silaspiro[5.5]undecane](/img/structure/B14424176.png)
![1,2-Dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14424180.png)

